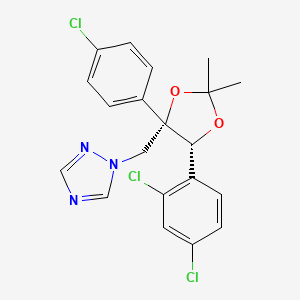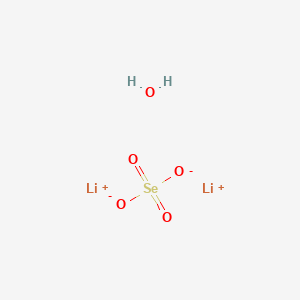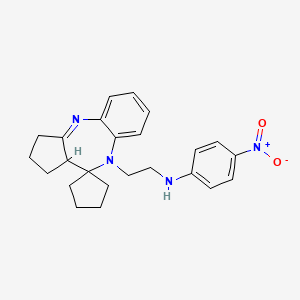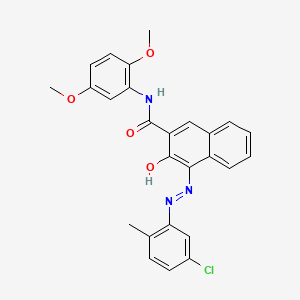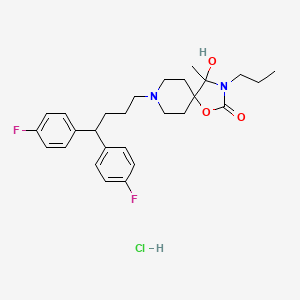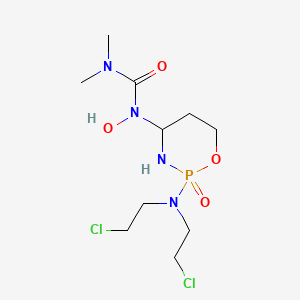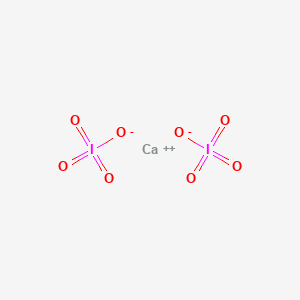
Calcium periodate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium periodate is an inorganic compound with the chemical formula Ca(IO4)2. It is a salt composed of calcium cations (Ca2+) and periodate anions (IO4−). Periodates are known for their strong oxidizing properties, making this compound a valuable compound in various chemical processes and applications.
Métodos De Preparación
Calcium periodate can be synthesized through several methods. One common method involves the reaction of sodium periodate (NaIO4) with calcium chloride (CaCl2) in an aqueous solution. The reaction proceeds as follows:
NaIO4+CaCl2→Ca(IO4)2+2NaCl
This reaction typically occurs at room temperature and results in the precipitation of this compound as a solid. The precipitate can then be filtered, washed, and dried to obtain the pure compound .
Análisis De Reacciones Químicas
Calcium periodate undergoes various chemical reactions, primarily due to its strong oxidizing nature. Some of the key reactions include:
Oxidation Reactions: this compound can oxidize a wide range of organic and inorganic compounds. For example, it can oxidize alcohols to aldehydes or ketones and sulfides to sulfones.
Reduction Reactions: In the presence of reducing agents, this compound can be reduced to iodate (IO3−) or iodide (I−).
Substitution Reactions: this compound can participate in substitution reactions where the periodate ion is replaced by other anions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants .
Aplicaciones Científicas De Investigación
Calcium periodate has several scientific research applications across different fields:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols and sulfides.
Biology: this compound is employed in biochemical assays to detect and quantify certain biomolecules.
Mecanismo De Acción
The mechanism of action of calcium periodate primarily involves its ability to act as a strong oxidizing agent. It can transfer oxygen atoms to various substrates, leading to the oxidation of these substrates. This process often involves the formation of intermediate species, such as periodate esters, which then decompose to yield the final oxidized products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparación Con Compuestos Similares
Calcium periodate can be compared with other periodates and oxidizing agents, such as sodium periodate (NaIO4) and potassium periodate (KIO4). While all these compounds share similar oxidizing properties, this compound is unique in its lower solubility in water, which can be advantageous in certain applications where controlled release of the oxidizing agent is desired .
Similar compounds include:
- Sodium periodate (NaIO4)
- Potassium periodate (KIO4)
- Sodium iodate (NaIO3)
- Potassium iodate (KIO3)
Each of these compounds has its own specific properties and applications, making them suitable for different chemical processes and industrial uses .
Propiedades
Número CAS |
22700-17-0 |
|---|---|
Fórmula molecular |
CaI2O8 |
Peso molecular |
421.88 g/mol |
Nombre IUPAC |
calcium;diperiodate |
InChI |
InChI=1S/Ca.2HIO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 |
Clave InChI |
JOOPRXVUNTUGSV-UHFFFAOYSA-L |
SMILES canónico |
[O-]I(=O)(=O)=O.[O-]I(=O)(=O)=O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



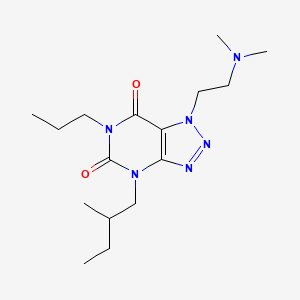
![8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12715366.png)

